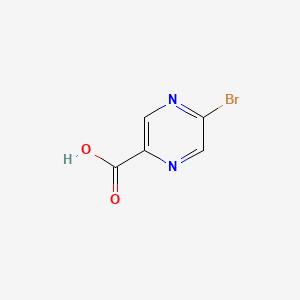

5-Bromopyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJHCKULJAIWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596178 | |

| Record name | 5-Bromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876161-05-6 | |

| Record name | 5-Bromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromopyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Bromopyrazine-2-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document presents a combination of computed data and detailed, standardized experimental protocols for the determination of key physical characteristics. This approach provides researchers with both theoretical values and the practical methodologies required to ascertain empirical data in a laboratory setting.

Core Physical Properties

Summary of Physical Data

The following table summarizes the available computed physical data for this compound. It is critical to note that these are theoretical values and should be confirmed by experimental analysis for rigorous applications.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrN₂O₂ | PubChem[1] |

| Molecular Weight | 202.99 g/mol | PubChem[1] |

| Appearance | Solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C5H3BrN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) | PubChem[1] |

| InChIKey | NPJHCKULJAIWGV-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=C(N=CC(=N1)Br)C(=O)O | PubChem[1] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the primary physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Methodology: Capillary Method

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

Workflow for Melting Point Determination

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.

Methodology: Distillation under Reduced Pressure

-

Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source.

-

Sample Introduction: The sample is placed in the round-bottom flask with boiling chips or a magnetic stirrer.

-

Pressure Reduction: The pressure inside the apparatus is slowly reduced to the desired level using the vacuum pump.

-

Heating: The sample is heated gently.

-

Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Aqueous Solubility Determination

Solubility data is vital for applications in drug development and biological assays.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Analysis: A filtered aliquot of the supernatant (the saturated solution) is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

References

5-Bromopyrazine-2-carboxylic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromopyrazine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom and a carboxylic acid group.

Chemical Structure:

IUPAC Name: this compound.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrN₂O₂ | PubChem[1] |

| Molecular Weight | 202.99 g/mol | PubChem[1] |

| CAS Number | 876161-05-6 | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 201.93779 g/mol | PubChem[1] |

| Monoisotopic Mass | 201.93779 g/mol | PubChem[1] |

| Topological Polar Surface Area | 63.1 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of 5-bromo-2-methylpyrazine. The following protocol is adapted from a similar synthesis of a pyridine analog and is expected to yield the desired product.[2]

Synthesis of this compound from 5-bromo-2-methylpyrazine

Materials:

-

5-bromo-2-methylpyrazine

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl), 6 mol/L

-

Ethanol

Equipment:

-

250 mL three-necked flask

-

Thermometer

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 5-bromo-2-methylpyrazine (0.1 mol) and 100 mL of water.

-

Heating: Heat the mixture to 80°C with stirring.

-

Addition of Oxidant: Slowly add potassium permanganate (0.2-0.3 mol) in batches to the reaction mixture. Maintain the reaction temperature at 85-90°C.

-

Reaction Time: Continue the reaction at 90°C for 60-100 minutes.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove manganese dioxide.

-

Acidification: Adjust the pH of the filtrate to 3-4 with 6 mol/L hydrochloric acid.

-

Crystallization: Cool the acidified solution to room temperature to induce crystallization of the product.

-

Purification: Collect the crude product by filtration and recrystallize from ethanol to obtain pure this compound.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Key transformation in the synthesis of this compound.

References

An In-depth Technical Guide to 5-Bromopyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 876161-05-6

This technical guide provides a comprehensive overview of 5-Bromopyrazine-2-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. This document consolidates its physicochemical properties, synthetic applications, and potential biological relevance for researchers and professionals in drug development.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its structure, featuring a pyrazine ring substituted with a bromine atom and a carboxylic acid group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 876161-05-6 | [1][2] |

| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |

| Molecular Weight | 202.99 g/mol | [2][3] |

| IUPAC Name | This compound | [1][3] |

| Appearance | Solid | [1] |

| Boiling Point | 340.997 °C at 760 mmHg | [4] |

| Density | 1.941 g/cm³ | [4] |

| Flash Point | 160.03 °C | [4] |

| Refractive Index | 1.627 | [4] |

| InChI Key | NPJHCKULJAIWGV-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=C(N=CC(=N1)Br)C(=O)O | [3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |

Synthesis and Reactivity

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its structure suggests that its synthesis would likely involve the bromination of a pyrazine-2-carboxylic acid precursor or the oxidation of a 5-bromo-2-methylpyrazine.

The reactivity of this compound is characterized by the two functional groups present on the pyrazine ring:

-

The Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification, reduction to an alcohol, or conversion to an amide. Amide formation is a particularly important reaction in medicinal chemistry for creating diverse libraries of compounds for biological screening.

-

The Bromine Atom: The bromine atom at the 5-position is a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of boronic acids and esters. This enables the introduction of various aryl, heteroaryl, or alkyl substituents at this position.

Applications in Drug Discovery and Organic Synthesis

The pyrazine ring is a well-established pharmacophore found in numerous biologically active molecules. Pyrazine derivatives have shown a wide range of activities, including antibacterial, antifungal, and anticancer properties. The dual functionality of this compound makes it an attractive starting material for the synthesis of novel drug candidates.

Logical Workflow for the Utilization of this compound in Drug Discovery:

Caption: Utilization workflow in drug discovery.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound, based on established methods for similar heterocyclic compounds. Researchers should note that these are representative procedures and may require optimization for specific substrates and scales.

a) General Protocol for Amide Bond Formation

This protocol describes the coupling of this compound with a generic primary or secondary amine using a standard coupling agent like HATU.

Workflow for Amide Bond Formation:

Caption: Workflow for amide coupling.

Methodology:

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq).

-

Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

b) General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Workflow for Suzuki-Miyaura Coupling:

Caption: Workflow for Suzuki-Miyaura coupling.

Methodology:

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or flash column chromatography to yield the 5-aryl-pyrazine-2-carboxylic acid.

Potential Role in Signaling Pathways

While no specific signaling pathways have been directly associated with this compound in the available literature, its derivatives are of interest as potential modulators of various biological targets due to the established importance of the pyrazine scaffold in medicinal chemistry. For instance, many heterocyclic compounds function as kinase inhibitors by competing with ATP for binding to the enzyme's active site.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor, a common mechanism of action for small molecule drugs in oncology.

Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram depicts a simplified signal transduction pathway where a growth factor activates a receptor tyrosine kinase, leading to the activation of a downstream kinase. This kinase, in turn, activates a transcription factor, resulting in gene expression that promotes cell proliferation and survival. A hypothetical inhibitor derived from this compound could potentially bind to the ATP-binding site of the downstream kinase, thus blocking the signaling cascade.

Safety Information

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Synthesis of 5-Bromopyrazine-2-carboxylic Acid Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyrazine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. The strategic placement of the bromine atom and the carboxylic acid group on the pyrazine ring allows for diverse chemical modifications, making it an essential component in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the starting materials, experimental protocols, and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies, each commencing from a different commercially available or readily accessible starting material:

-

Oxidation of 2-Methyl-5-bromopyrazine: This approach involves the conversion of a methyl group at the 2-position of the pyrazine ring into a carboxylic acid using a strong oxidizing agent.

-

Carboxylation of 2,5-Dibromopyrazine: This strategy relies on the selective functionalization of one of the two bromine atoms, typically through a metal-halogen exchange followed by reaction with an electrophilic carbon dioxide source.

-

Hydrolysis of a Carboxylic Acid Precursor: This method involves the conversion of a derivative, such as a nitrile or an ester, at the 2-position of the 5-bromopyrazine ring into the final carboxylic acid.

The following sections provide a detailed examination of each of these synthetic pathways, including experimental procedures and relevant quantitative data.

Data Presentation: Comparison of Synthetic Routes

The selection of a synthetic route often depends on factors such as starting material availability, scalability, and overall yield. The table below summarizes the key quantitative data associated with each of the primary synthetic strategies.

| Starting Material | Synthetic Route | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |

| 2-Methyl-5-bromopyrazine | Oxidation | Potassium permanganate (KMnO₄), Pyridine, Water | 20-50% | Readily available starting material. | Moderate yields, potential for over-oxidation. |

| 2,5-Dibromopyrazine | Carboxylation via Lithiation | n-Butyllithium (n-BuLi), Dry Ice (CO₂) | 40-60% | Direct introduction of the carboxyl group. | Requires anhydrous conditions and low temperatures. |

| 5-Bromopyrazine-2-carbonitrile | Hydrolysis | Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄) | 70-90% | High-yielding final step. | Requires synthesis of the nitrile precursor. |

| Methyl 5-bromopyrazine-2-carboxylate | Hydrolysis | Lithium hydroxide (LiOH), Water | >90% | Very high yield and clean reaction. | Requires synthesis of the ester precursor. |

Experimental Protocols

Oxidation of 2-Methyl-5-bromopyrazine

This protocol is adapted from analogous permanganate oxidations of methyl-substituted aromatic heterocycles.

Reaction Scheme:

Caption: Oxidation of 2-Methyl-5-bromopyrazine.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-5-bromopyrazine (1.0 eq) in a mixture of pyridine and water (e.g., 1:2 v/v).

-

Heat the mixture to 80-90 °C with vigorous stirring.

-

Add potassium permanganate (KMnO₄, 2.0-3.0 eq) portion-wise over a period of 1-2 hours, maintaining the reaction temperature.

-

After the addition is complete, continue heating the mixture for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Carboxylation of 2,5-Dibromopyrazine via Lithiation

This protocol is based on standard procedures for the monolithiation and carboxylation of dihaloaromatic compounds.

Reaction Scheme:

Caption: Carboxylation of 2,5-Dibromopyrazine.

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyrazine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.0-1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, crush an excess of dry ice and quickly add it to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature overnight.

-

Quench the reaction with water and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Hydrolysis of 5-Bromopyrazine-2-carbonitrile

This is a two-step process involving the synthesis of the nitrile followed by its hydrolysis.

3.1 Synthesis of 5-Bromopyrazine-2-carbonitrile

This protocol is based on the Sandmeyer reaction of an aminopyrazine precursor.

Reaction Scheme:

Caption: Synthesis of 5-Bromopyrazine-2-carbonitrile.

Procedure:

-

In a round-bottom flask, dissolve copper(II) bromide (CuBr₂, 1.2 eq) and tert-butyl nitrite (t-BuONO, 1.5 eq) in acetonitrile.

-

To this stirred solution, add a solution of 5-aminopyrazine-2-carbonitrile (1.0 eq) in acetonitrile dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 1 hour.

-

After completion, cool the mixture and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1N aqueous hydrochloric acid and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain 5-bromopyrazine-2-carbonitrile.

3.2 Hydrolysis of 5-Bromopyrazine-2-carbonitrile

Reaction Scheme:

Caption: Hydrolysis of 5-Bromopyrazine-2-carbonitrile.

Procedure:

-

In a round-bottom flask, suspend 5-bromopyrazine-2-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated sulfuric acid to a pH of 2-3.

-

The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Logical Workflow for Synthesis Route Selection

The choice of the most appropriate synthetic route depends on several factors, including the availability of starting materials, required scale, and the technical capabilities of the laboratory. The following diagram illustrates a logical workflow for selecting a synthetic pathway.

Caption: Decision workflow for synthesis route selection.

Conclusion

This technical guide has detailed the primary synthetic methodologies for the preparation of this compound, a critical intermediate in pharmaceutical research and development. By providing a comparative analysis of different synthetic routes, along with detailed experimental protocols and a logical workflow for route selection, this document aims to equip researchers with the necessary information to efficiently and effectively synthesize this valuable compound. The choice of the optimal synthetic pathway will ultimately be guided by the specific constraints and objectives of the research project.

Navigating the Solubility of 5-Bromopyrazine-2-carboxylic Acid: A Technical Guide for Researchers

An In-depth exploration of the solubility characteristics and determination methodologies for a key synthetic intermediate.

Qualitative Solubility Profile

While specific quantitative solubility data for 5-Bromopyrazine-2-carboxylic acid is scarce, a qualitative understanding can be gleaned from various sources. The compound, a white to off-white crystalline powder, generally exhibits limited solubility in water and better solubility in polar organic solvents. This behavior is consistent with the presence of both a polar carboxylic acid group and a less polar bromopyrazine ring. For context, related brominated pyridine carboxylic acids show similar trends. For instance, 5-Bromopyridine-2-carboxylic acid is reported to be soluble in methanol.[1] Another analog, 4-Bromopyridine-2-carboxylic acid, is sparingly soluble in dimethyl sulfoxide (DMSO), methanol, and water.[2]

The following table summarizes the available qualitative solubility information for this compound and its analogs.

| Solvent | This compound | 5-Bromopyridine-2-carboxylic acid | 4-Bromopyridine-2-carboxylic acid |

| Water | Slightly soluble | Slightly soluble | Sparingly soluble[2] |

| Methanol | - | Soluble[1] | Sparingly soluble[2] |

| Ethanol | - | Soluble | - |

| Dimethyl sulfoxide (DMSO) | - | - | Sparingly soluble[2] |

| Dimethylformamide (DMF) | Good solubility | - | - |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, standardized experimental procedures are necessary. The following protocols describe two common and reliable methods: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known mass or volume of solvent at a specific temperature.[3][4]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent by mass determination.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vial or flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container to remove any undissolved particles.[5]

-

Solvent Evaporation: Weigh the container with the filtered saturated solution. Carefully evaporate the solvent. This can be achieved by placing the container in an oven at a temperature below the decomposition point of the acid or by using a rotary evaporator.[4]

-

Mass Determination: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in terms of g/L or mol/L using the mass of the dissolved solid and the initial volume of the solvent.

UV-Vis Spectroscopic Method

This method relies on the absorbance of the compound at a specific wavelength and is particularly useful for compounds with a strong chromophore.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent using UV-Vis spectroscopy.

Materials:

-

This compound

-

Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Materials for equilibration and filtration as described in the gravimetric method.

Procedure:

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range.

-

Preparation of Saturated Solution: Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3).

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.

Workflow for Solubility Assessment

The determination of solubility is a critical step in early-stage drug development and process chemistry.[6] A systematic workflow ensures that reliable and relevant data is generated.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively published, this guide provides a framework for its determination. By employing standardized protocols such as the gravimetric and spectroscopic methods, researchers can generate the necessary data to support process development, formulation, and other research activities. A systematic approach to solubility testing is crucial for advancing the application of this important synthetic intermediate in the pharmaceutical and agrochemical industries.[7][8]

References

Spectroscopic Data for 5-Bromopyrazine-2-carboxylic Acid: Data Not Publicly Available

A comprehensive search for publicly available, experimental spectroscopic data (NMR, IR, and MS) for 5-Bromopyrazine-2-carboxylic acid did not yield specific quantitative results necessary for the creation of an in-depth technical guide. While general chemical information, such as its molecular formula (C₅H₃BrN₂O₂) and molecular weight (approximately 202.99 g/mol ), is readily accessible, detailed experimental spectra and associated protocols are not presently available in the public domain through standard scientific databases and literature searches.

The generation of a detailed technical guide, as requested, requires specific data points for ¹H NMR and ¹³C NMR (chemical shifts, coupling constants), Infrared (IR) spectroscopy (absorption frequencies), and Mass Spectrometry (MS) (mass-to-charge ratios of fragments). Without access to this experimental data, a quantitative analysis and the creation of detailed data tables and experimental protocols for this specific compound is not possible.

For researchers, scientists, and drug development professionals seeking this information, it is recommended to either perform the spectroscopic analysis in-house if a sample of this compound is available or to consult commercial suppliers who may provide such data upon request with a purchase.

While specific data is unavailable, a general prediction of the expected spectroscopic features can be made based on the known functional groups of the molecule (a pyrazine ring, a bromine atom, and a carboxylic acid).

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would likely show two signals in the aromatic region corresponding to the two protons on the pyrazine ring. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.

-

¹³C NMR: The spectrum would display five distinct signals for the five carbon atoms in the molecule. The carbon of the carboxylic acid group would be the most downfield signal. The carbons attached to the nitrogen and bromine atoms would also show characteristic chemical shifts.

-

IR Spectroscopy: The spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carbonyl group would be expected around 1700 cm⁻¹. C-N and C-Br stretching vibrations would also be present at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) would be expected. Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyrazine ring.

Below is a generalized workflow for spectroscopic analysis, which would be applicable for the characterization of this compound once the data is obtained.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

5-Bromopyrazine-2-carboxylic Acid: A Pivotal Fragment for the Discovery of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the identification of novel lead compounds through the screening of low molecular weight fragments. Within the vast landscape of chemical scaffolds utilized in FBDD, 5-Bromopyrazine-2-carboxylic acid has garnered significant attention as a versatile and promising starting point for the development of potent and selective inhibitors against a range of biological targets, most notably in the realm of kinase inhibition. This technical guide provides a comprehensive overview of this compound as a fragment, detailing its physicochemical properties, synthesis, application in drug discovery with a focus on IRAK4 inhibitors, relevant experimental protocols, and structure-activity relationships.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a fragment is crucial for its successful application in FBDD. This compound possesses a favorable profile for fragment-based screening, characterized by its relatively low molecular weight and balanced lipophilicity. These properties generally translate to good aqueous solubility and a higher probability of forming efficient binding interactions with target proteins.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrN₂O₂ | [1] |

| Molecular Weight | 202.99 g/mol | [1] |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 63.1 Ų | [1] |

| CAS Number | 876161-05-6 | [1] |

| Appearance | White to light yellow powder | |

| Solubility | Slightly soluble in water | [2] |

Synthesis of this compound and Its Derivatives

The synthetic accessibility of a fragment and its derivatives is a key consideration in FBDD, as it dictates the feasibility of subsequent hit-to-lead optimization. This compound serves as a versatile building block, with the bromine atom and the carboxylic acid group providing orthogonal handles for chemical modification.

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[3] The carboxylic acid at the 2-position can be readily converted to amides, esters, and other functional groups through standard coupling chemistries. This dual reactivity enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

A general workflow for the elaboration of the this compound fragment is depicted below.

Application in Drug Discovery: Targeting IRAK4

A significant application of the this compound fragment is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][5][6] IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[1][2][7] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target.[1][4]

The pyrazine core of the fragment can mimic the hinge-binding region of ATP in the kinase active site. The substituents introduced at the 5- and 2-positions can then be optimized to achieve high potency and selectivity for IRAK4.

The IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of a complex called the Myddosome.[8][9] Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2.[9] Activated IRAK1/2 then interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which ultimately result in the production of pro-inflammatory cytokines.[7][9]

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Generation of a potent & selective series of IRAK4 inhibitors based on a structure based, hybridization approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IRAK4 - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

An In-depth Technical Guide to the Reactivity of the Pyrazine Ring in 5-Bromopyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 5-bromopyrazine-2-carboxylic acid, a key building block in medicinal chemistry. The unique electronic properties of the pyrazine ring, coupled with the strategic placement of the bromo and carboxylic acid functionalities, make this molecule a versatile scaffold for the synthesis of diverse and complex molecular architectures. This document details key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, amide bond formation, and decarboxylation, supported by experimental data and protocols.

Core Reactivity Profile

The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This inherent electronic nature significantly influences the reactivity of its substituents. The bromine atom at the 5-position is activated towards nucleophilic attack and oxidative addition to palladium, facilitating a range of cross-coupling reactions. The carboxylic acid group at the 2-position serves as a handle for amide bond formation and can also be removed via decarboxylation.

Key Chemical Transformations

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex pharmaceutical intermediates.

The Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl substituents at the 5-position. While specific examples with this compound are not extensively detailed in the literature, a general protocol for similar heterocyclic systems provides a strong starting point.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Arylboronic acid | PdCl₂(dppf) (10) | - | 2 M Na₂CO₃ | Dimethoxyethane | 50 | Not Reported |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the pyrazine derivative (1 equivalent), an arylboronic acid (1.2 equivalents), and a palladium catalyst such as PdCl₂(dppf) (0.1 equivalents) in a solvent mixture of dimethoxyethane and 2 M aqueous sodium carbonate (10:1) is stirred at 50 °C. Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the coupled product.[1]

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction can be employed to introduce primary and secondary amines at the 5-position of the pyrazine ring. General conditions for this transformation on similar nitrogen-containing heteroaryl compounds have been described.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Primary/Secondary Amine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | Not Reported |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of the bromo-heteroaromatic compound, an amine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent such as dioxane is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is worked up by partitioning between an organic solvent and water, followed by purification of the organic phase.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the bromo-heteroaromatic compound and a terminal alkyne in an appropriate solvent (e.g., THF or DMF) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are added. The reaction is typically stirred at room temperature or with gentle heating until completion. The product is then isolated through standard workup and purification procedures.

Amide Bond Formation

The carboxylic acid functionality of this compound is readily converted to amides using standard coupling reagents. This is a common strategy in medicinal chemistry to introduce diversity and modulate the physicochemical properties of molecules.

Table 3: Conditions for Amide Bond Formation

| Amine | Coupling Reagent | Base | Solvent | Temperature | Yield (%) |

| Anilines | PyBOP | DIPEA | DCM | Room Temp. | Not Reported |

| Various Amines | HATU | Not Specified | Not Specified | Not Specified | Not Reported |

Experimental Protocol: Amide Coupling using PyBOP

An aniline derivative (100 mg) is dissolved in dichloromethane (2 mL). To this solution, the aryl carboxylic acid (1.2 - 1.6 equivalents), N,N-diisopropylethylamine (3 equivalents), and (1H-benzotriazol-1-yloxy)tripyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBOP) (1.2 - 1.6 equivalents) are added. The reaction mixture is stirred at room temperature for 16 hours. The product is then isolated and purified by standard methods.[2]

Decarboxylation

The carboxylic acid group can be removed from the pyrazine ring through a decarboxylation reaction. This transformation is particularly useful when the pyrazine core is desired without the acidic functionality.

Experimental Protocol: Decarboxylation under Acidic Conditions

The decarboxylation of a derivative, 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid, is carried out under acidic conditions. The reaction can be performed by directly using the free carboxylic acid or by the addition of an acid such as phosphoric acid, hydrochloric acid, sulfuric acid, or trifluoroacetic acid.[3]

Visualizing Reaction Pathways

Logical Flow of Synthetic Transformations

Caption: Key synthetic pathways starting from this compound.

Experimental Workflow for Amide Coupling

Caption: A typical experimental workflow for the synthesis of amides.

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery and development. Its reactivity profile allows for facile diversification at both the 5-position of the pyrazine ring through a variety of palladium-catalyzed cross-coupling reactions and at the 2-position via amide bond formation. Furthermore, the option for decarboxylation adds another layer of synthetic utility. While detailed experimental protocols for all possible transformations of this specific molecule require further exploration in primary scientific literature, the general procedures outlined in this guide provide a solid foundation for its application in the synthesis of novel and medicinally relevant compounds.

References

An In-depth Technical Guide to the Electronic Properties of 5-Bromopyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyrazine-2-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyrazinoic acid, the active form of the front-line tuberculosis drug pyrazinamide, its electronic structure is pivotal to its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the electronic properties of this compound, drawing upon established principles of computational chemistry and spectroscopic analysis of analogous compounds. While specific experimental or theoretical data for this exact molecule is not extensively available in the current body of literature, this guide extrapolates from known data of similar structures to provide a robust predictive model of its electronic characteristics. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the pyrazine scaffold.

Introduction

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to a vast array of biologically active molecules and functional materials. The parent pyrazine ring is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This inherent electronic property significantly influences the chemical reactivity and intermolecular interactions of its derivatives.

This compound incorporates three key functional features onto the pyrazine core:

-

A Pyrazine Ring: Confers aromaticity and a foundational electron-withdrawing character.

-

A Bromo Substituent: A halogen atom that acts as a weak deactivating group via induction and a weak activating group through resonance, influencing the electron density distribution on the ring. It also serves as a key synthetic handle for cross-coupling reactions.

-

A Carboxylic Acid Group: A strong electron-withdrawing group that further modulates the electronic properties of the pyrazine ring and provides a site for hydrogen bonding and salt formation.

Understanding the interplay of these components is crucial for predicting the molecule's behavior in chemical and biological systems.

Predicted Electronic Properties

Due to the absence of specific published computational studies on this compound, the following electronic properties are predicted based on the known effects of the substituent groups on the pyrazine ring and data from closely related molecules.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and its electronic excitation properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

-

HOMO: The HOMO is expected to be distributed primarily over the pyrazine ring and the lone pairs of the bromine atom, reflecting the regions of highest electron density available for donation in a chemical reaction.

-

LUMO: The LUMO is anticipated to be localized predominantly on the pyrazine ring and the carboxylic acid group, which are the most electron-deficient parts of the molecule and thus the most likely to accept electrons.

-

HOMO-LUMO Gap: The presence of the electron-withdrawing carboxylic acid group and the bromine atom is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazine. The HOMO-LUMO gap is predicted to be relatively small, suggesting a molecule with potential for chemical reactivity and charge transfer interactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.

-

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid group. These areas are rich in electrons and are susceptible to electrophilic attack.

-

Positive Potential (Blue): Regions of positive electrostatic potential are anticipated around the hydrogen atom of the carboxylic acid and, to a lesser extent, the hydrogen atoms on the pyrazine ring. These areas are electron-poor and are prone to nucleophilic attack.

-

Halogen Bonding: The bromine atom may exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.

Electron Density and Dipole Moment

The electron density is expected to be highest around the electronegative nitrogen, oxygen, and bromine atoms. The molecule is polar, and the vector sum of individual bond dipoles will result in a net molecular dipole moment. The dipole moment is predicted to be significant due to the presence of the highly polar carboxylic acid group and the electronegative bromine and nitrogen atoms.

Data Presentation

The following tables summarize the predicted and known physicochemical properties of this compound and its parent compound, pyrazinoic acid, for comparison.

| Property | This compound | Pyrazinoic Acid | Reference |

| Molecular Formula | C₅H₃BrN₂O₂ | C₅H₄N₂O₂ | [1] |

| Molecular Weight | 202.99 g/mol | 124.10 g/mol | [1] |

| XLogP3-AA | 0.7 | -0.3 | [1] |

| Hydrogen Bond Donor Count | 1 | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | 4 | [1] |

| Rotatable Bond Count | 1 | 1 | [1] |

Note: XLogP3-AA is a computed measure of hydrophobicity.

Experimental and Computational Protocols

Computational Protocol: Density Functional Theory (DFT)

DFT is a robust computational method for predicting the electronic structure and properties of molecules.

Workflow for DFT Calculation:

Caption: A typical workflow for calculating molecular electronic properties using DFT.

Methodology Details:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: A hybrid functional such as B3LYP or a range-separated functional like ωB97X-D is commonly employed.

-

Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended for accurate results.

-

Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, with water as the solvent.

-

Output Analysis: The output files are analyzed to extract the energies of the frontier molecular orbitals, generate the molecular electrostatic potential map, and calculate the dipole moment.

Experimental Protocol: Spectroscopic Analysis

UV-Visible Spectroscopy:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or water).

-

Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.

-

Analysis: The wavelength of maximum absorbance (λmax) corresponds to electronic transitions, often the π → π* transition of the aromatic system. The HOMO-LUMO gap can be estimated from the onset of the absorption band.

Cyclic Voltammetry:

-

Electrolyte Solution: A solution of the compound is prepared in an appropriate solvent containing a supporting electrolyte.

-

Electrochemical Cell: A three-electrode system (working, reference, and counter electrodes) is used.

-

Measurement: The potential of the working electrode is swept, and the resulting current is measured.

-

Analysis: The oxidation and reduction potentials can be used to experimentally determine the HOMO and LUMO energy levels, respectively.

Biological Relevance and Signaling Pathways

As an analog of pyrazinoic acid, this compound is predicted to exhibit antimycobacterial activity. The precise mechanism of action of pyrazinoic acid is still under investigation, but two primary hypotheses exist:

1. Disruption of Proton Motive Force: Pyrazinoic acid is thought to act as a protonophore, a molecule that can transport protons across biological membranes.[2] This dissipates the proton gradient across the mycobacterial cell membrane, which is essential for ATP synthesis and other vital cellular processes.[1][2][3] The acidic environment within mycobacterial lesions is believed to facilitate the protonation of pyrazinoic acid, allowing it to diffuse across the cell membrane.

Caption: Proposed mechanism of pyrazinoic acid as a protonophore.

2. Targeted Protein Degradation: A more recent hypothesis suggests that pyrazinoic acid induces the targeted degradation of the PanD enzyme, which is essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis.[4][5] By binding to PanD, pyrazinoic acid is thought to mark it for proteolytic degradation, leading to bacterial cell death.

Caption: Proposed mechanism of PanD degradation by pyrazinoic acid.

The electronic properties of this compound, particularly its ability to be protonated and its charge distribution, would be critical for either of these proposed mechanisms.

Conclusion

This compound is a molecule with significant potential in drug discovery, primarily as a precursor for novel antimycobacterial agents. Its electronic properties, governed by the interplay of the electron-deficient pyrazine ring and the bromo and carboxylic acid substituents, are key to its chemical reactivity and biological function. While direct experimental and computational data on this specific molecule are sparse, this guide provides a robust predictive framework based on established chemical principles and data from analogous compounds. Further computational and experimental studies are warranted to precisely quantify the electronic properties of this compound and to fully elucidate its mechanism of action, thereby facilitating its application in the development of new and effective therapeutics.

References

- 1. This compound | C5H3BrN2O2 | CID 18779790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 876161-05-6 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Amide Bond Formation with 5-Bromopyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods for the formation of amide bonds using 5-bromopyrazine-2-carboxylic acid, a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. The protocols detailed below are based on established amide coupling techniques and aim to provide researchers with reliable methods for the synthesis of novel pyrazinamide derivatives and other bioactive molecules.

Introduction

This compound is a halogenated pyrazine derivative that serves as a versatile intermediate in organic synthesis. The presence of both a carboxylic acid and a bromine atom on the pyrazine ring allows for orthogonal reactivity, enabling diverse functionalization. The carboxylic acid moiety can be readily converted to an amide, while the bromine atom can participate in cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This dual functionality makes it a valuable precursor for the generation of compound libraries for drug discovery. Notably, derivatives of pyrazine-2-carboxylic acid, such as pyrazinamide, are frontline drugs for the treatment of tuberculosis.

Data Presentation: Comparison of Common Amide Coupling Methods

The selection of an appropriate coupling reagent is crucial for achieving high yields and purity in amide bond formation. The following table summarizes typical yields for common coupling reagents used in the formation of amides from carboxylic acids, including those structurally similar to this compound. It is important to note that yields can vary depending on the specific amine, solvent, temperature, and reaction time.

| Coupling Reagent/Method | Activating Agent(s) | Base | Typical Solvent(s) | Typical Reaction Time | Typical Yield Range (%) | Reference(s) |

| HATU | HATU | DIPEA or Et3N | DMF, DCM, CH3CN | 1 - 6 hours | 85 - 95 | [1] |

| EDC/HOBt | EDC, HOBt | DIPEA or Et3N | DMF, DCM, CH3CN | 12 - 48 hours | 70 - 90 | [1] |

| DCC/DMAP | DCC, DMAP | - | DCM | 12 - 24 hours | ~83 (for pyrazine-2-carboxylic acid) | [2] |

| Acyl Chloride | Thionyl Chloride (SOCl2) or Oxalyl Chloride | Pyridine or Et3N | Toluene, DCM | 2 - 12 hours | 59 - 91 (for similar pyrazine acid chlorides) |

Yields are representative and can be influenced by the steric and electronic properties of the amine coupling partner.

Experimental Protocols

The following are detailed protocols for the amide bond formation with this compound using two common and effective coupling methods: HATU and EDC/HOBt.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are less nucleophilic or sterically hindered, due to the high reactivity of the OAt-active ester intermediate. Pre-activation of the carboxylic acid is advised to prevent side reactions with the amine.

Materials:

-

This compound

-

Amine of choice (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DMF (or DCM).

-

Add HATU (1.1 eq) to the solution.

-

Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine (1.0 eq) in a minimal amount of anhydrous DMF (or DCM).

-

Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation. The addition of HOBt suppresses racemization (if chiral centers are present) and improves the reaction efficiency by forming a more stable active ester intermediate.

Materials:

-

This compound

-

Amine of choice (1.0 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

-

HOBt (1-Hydroxybenzotriazole) (1.2 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF (or DCM).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add EDC (1.2 eq) to the cooled solution and stir for 30 minutes at 0 °C.

-

Add the amine (1.0 eq) to the reaction mixture, followed by the addition of DIPEA (2.0 - 3.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Amide Bond Formation

Caption: General workflow for amide bond formation.

Signaling Pathway: Mechanism of Action of Pyrazinamide

Derivatives of this compound are often investigated for their potential as anti-tubercular agents, inspired by the action of pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase within Mycobacterium tuberculosis. POA disrupts several cellular processes, leading to bacterial cell death, particularly in the acidic environment of granulomas.

Caption: Mechanism of action of pyrazinamide in M. tuberculosis.

References

Application Notes and Protocols for the Esterification of 5-Bromopyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various alkyl esters of 5-bromopyrazine-2-carboxylic acid, a key intermediate in the development of pharmaceutical compounds. The following sections outline common esterification methods, present quantitative data for different reaction conditions, and offer step-by-step experimental procedures.

Introduction

This compound is a versatile building block in medicinal chemistry. The esterification of its carboxylic acid moiety is a fundamental transformation that allows for the modulation of physicochemical properties such as solubility and cell permeability, and serves as a key step in the synthesis of more complex molecules. This document details three robust methods for the esterification of this compound: Fischer Esterification, Thionyl Chloride-Mediated Esterification, and Steglich Esterification.

Overview of Esterification Methods

The choice of esterification method often depends on the desired ester, the scale of the reaction, and the sensitivity of the starting material to acidic or harsh conditions.

-

Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. It is a cost-effective method suitable for producing simple alkyl esters from primary or secondary alcohols. The use of a large excess of the alcohol or the removal of water can drive the reaction to completion.

-

Thionyl Chloride-Mediated Esterification: This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride is then reacted with the alcohol to form the ester. This is a high-yielding, non-reversible reaction that is effective for a wide range of alcohols, including those that are more sterically hindered.

-

Steglich Esterification: This is a mild, coupling-agent-based method that utilizes dicyclohexylcarbodiimide (DCC) as an activator and 4-dimethylaminopyridine (DMAP) as a catalyst. It is particularly well-suited for acid-sensitive substrates and for the synthesis of esters from sterically hindered alcohols, such as tert-butyl alcohol.

Data Summary

The following tables summarize the reaction conditions and outcomes for the synthesis of methyl, ethyl, isopropyl, and tert-butyl esters of this compound.

Table 1: Fischer Esterification of this compound

| Ester Product | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl 5-bromopyrazine-2-carboxylate | Methanol | H₂SO₄ (conc.) | Reflux (65) | 4 | ~90 |

| Ethyl 5-bromopyrazine-2-carboxylate | Ethanol | H₂SO₄ (conc.) | Reflux (78) | 6 | ~88 |

| Isopropyl 5-bromopyrazine-2-carboxylate | Isopropanol | H₂SO₄ (conc.) | Reflux (82) | 12 | ~75 |

Table 2: Thionyl Chloride-Mediated Esterification of this compound

| Ester Product | Alcohol | Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl 5-bromopyrazine-2-carboxylate | Methanol | SOCl₂ | Reflux (65) | 2 | >95 |

| Ethyl 5-bromopyrazine-2-carboxylate | Ethanol | SOCl₂ | Reflux (78) | 3 | >95 |

| Isopropyl 5-bromopyrazine-2-carboxylate | Isopropanol | SOCl₂ | Reflux (82) | 4 | ~92 |

Table 3: Steglich Esterification of this compound

| Ester Product | Alcohol | Coupling Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| tert-Butyl 5-bromopyrazine-2-carboxylate | tert-Butanol | DCC | DMAP | Room Temp. | 12 | ~85 |

Experimental Protocols

Protocol 1: Fischer Esterification for Methyl 5-bromopyrazine-2-carboxylate

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add a large excess of anhydrous methanol to act as both the reactant and the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-bromopyrazine-2-carboxylate.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Thionyl Chloride-Mediated Esterification for Ethyl 5-bromopyrazine-2-carboxylate

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Ethanol (anhydrous)

-

Toluene or Dichloromethane (anhydrous)

-

Ice bath

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

-

Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

To the resulting crude acyl chloride, slowly add anhydrous ethanol (a large excess) at 0°C (ice bath).

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ethyl 5-bromopyrazine-2-carboxylate.

Protocol 3: Steglich Esterification for tert-Butyl 5-bromopyrazine-2-carboxylate

Materials:

-

This compound

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq), tert-butanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

In a separate container, dissolve DCC (1.1-1.2 eq) in a small amount of anhydrous dichloromethane.

-

Slowly add the DCC solution to the stirring reaction mixture at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the DCU precipitate and wash the filter cake with a small amount of dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl 5-bromopyrazine-2-carboxylate.[1]

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the chemical transformations and the general experimental workflow for the esterification of this compound.

Caption: Fischer Esterification Mechanism.

Caption: Thionyl Chloride-Mediated Esterification.

Caption: Steglich Esterification Mechanism.

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-bromopyrazine-2-carboxylic acid and its derivatives. Pyrazine-2-carboxylic acid is a key scaffold in medicinal chemistry, and the functionalization of the C5 position through cross-coupling reactions opens up a vast chemical space for the synthesis of novel therapeutic agents.[1] This document outlines methodologies for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Important Note on the Carboxylic Acid Group: The carboxylic acid functionality can interfere with many cross-coupling reactions, primarily due to its acidic proton reacting with the bases used. Therefore, it is standard practice to protect the carboxylic acid, typically as a methyl or ethyl ester, before performing the palladium-catalyzed coupling. The final product can then be deprotected via saponification if the free acid is desired. The following protocols will assume the use of Methyl 5-bromopyrazine-2-carboxylate as the starting material.

General Reaction Mechanism

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three fundamental steps:

-

Oxidative Addition: The aryl halide (e.g., Methyl 5-bromopyrazine-2-carboxylate) reacts with the Pd(0) complex, inserting the palladium into the carbon-bromine bond to form a Pd(II) species.

-